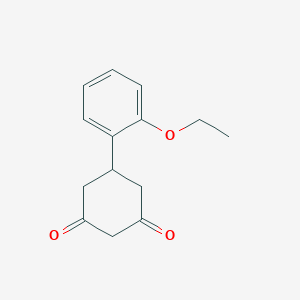

5-(2-Ethoxyphenyl)cyclohexane-1,3-dione

描述

属性

IUPAC Name |

5-(2-ethoxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-2-17-14-6-4-3-5-13(14)10-7-11(15)9-12(16)8-10/h3-6,10H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNZUMBWRXGNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CC(=O)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Knoevenagel Condensation Method

This is the most common and straightforward approach:

- Reactants : Cyclohexane-1,3-dione and 2-ethoxybenzaldehyde

- Solvent : Methanol or ethanol

- Catalyst : Mild base such as piperidine or tertiary amines, or acid catalysts in some cases

- Conditions : Stirring at room temperature for 4–6 hours

- Procedure : The cyclohexane-1,3-dione and 2-ethoxybenzaldehyde are dissolved in methanol. The reaction mixture is stirred at ambient temperature, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the precipitated product is filtered, washed with cold methanol, and recrystallized to obtain pure 5-(2-ethoxyphenyl)cyclohexane-1,3-dione.

Research Findings : This method yields the product in high purity with minimal side reactions. The reaction proceeds via the formation of an α,β-unsaturated ketone intermediate stabilized by conjugation with the aromatic ring.

Michael-Claisen Reaction Sequence

- Reactants : Starting from acetone or cyclohexanone derivatives, sodium hydride (NaH) as a strong base, and ethyl acrylate

- Solvent : Toluene or other inert organic solvents

- Procedure : Sodium hydride deprotonates the active methylene group of cyclohexane-1,3-dione or its precursor, which then undergoes Michael addition to ethyl acrylate. This is followed by an intramolecular Claisen condensation to close the ring and form substituted cyclohexane-1,3-dione derivatives.

- Application : This method allows regioselective synthesis and is adaptable for various substituted derivatives including this compound by varying the aldehyde or acrylate components.

Cyclocondensation from Diketones and Lactones

- From diketones : Diethyl malonate can be reacted with chalcones or substituted benzaldehydes to form cyclohexanedione derivatives via cyclocondensation, followed by ester hydrolysis.

- From lactones : Phenylsulfinyl lactones treated with unsaturated ketones in methanolic sodium methoxide yield cyclohexanedione derivatives with aromatic substitution.

- These methods are useful for synthesizing derivatives with complex substitution patterns, including ethoxyphenyl groups.

Catalytic and pH-Controlled Processes

- Use of catalytic amounts of tertiary amines and oxalic acid in inert organic solvents like methanol or ethanol with pH control (6–9) optimizes yield and purity.

- Reaction temperature typically maintained between 20–55°C to ensure controlled reaction kinetics and prevent side reactions.

| Method | Key Reactants/Conditions | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Knoevenagel Condensation | Cyclohexane-1,3-dione + 2-ethoxybenzaldehyde, methanol, base catalyst | Simple, mild conditions, high purity | Limited to aldehyde substrates | 70–90% |

| Michael-Claisen Sequence | Acetone/cyclohexanone + NaH + ethyl acrylate, toluene | Regioselective, versatile for derivatives | Requires strong base, sensitive to moisture | 60–85% |

| Cyclocondensation (Diketones) | Diethyl malonate + chalcone + base | Access to diverse derivatives | Multi-step, requires ester hydrolysis | Moderate to high |

| Lactone Route | Phenylsulfinyl lactones + unsaturated ketones + sodium methoxide | Good for complex substitutions | Requires specialized lactones | Moderate |

| Catalytic Acid/Base pH Control | Tertiary amine + oxalic acid + inert solvent | High purity and yield, scalable | Requires careful pH and temperature control | High (80–95%) |

- The Knoevenagel condensation remains the most practical and widely used method for synthesizing this compound due to its simplicity and efficiency.

- Michael-Claisen reactions provide a powerful route for regioselective synthesis, especially when starting from simpler ketones and acrylates.

- Cyclocondensation methods allow the incorporation of complex substituents and heterocyclic moieties but may require more steps and purification.

- Catalytic control of pH and temperature significantly improves yield and purity, as demonstrated in patented processes involving tertiary amines and oxalic acid.

- These methods collectively enable the synthesis of this compound with high selectivity, yield, and potential for scale-up in industrial applications.

化学反应分析

Types of Reactions

5-(2-Ethoxyphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

Organic Synthesis

5-(2-Ethoxyphenyl)cyclohexane-1,3-dione serves as a building block for the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it versatile in the development of new compounds with potential applications in pharmaceuticals and materials science.

Biochemical Studies

In biochemistry, this compound is utilized in studies involving enzyme interactions and metabolic pathways . Its ability to inhibit specific enzymes makes it a valuable tool in understanding biochemical processes and developing enzyme inhibitors.

Pharmacological Research

Research into the therapeutic applications of this compound is ongoing, particularly in the context of anticancer and antimicrobial properties:

- Anticancer Activity: Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research has shown that it can induce apoptosis in cancer cells and inhibit cell proliferation through enzymatic inhibition.

- Antimicrobial Properties: The compound has demonstrated notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These properties suggest potential applications in developing new antimicrobial agents.

Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on KB cancer cells. The results showed an IC50 value lower than many standard chemotherapeutic agents, indicating strong potential for further development as an anticancer drug.

Antimicrobial Efficacy

In antimicrobial assays, this compound was tested against common bacterial strains. The minimum inhibitory concentrations (MIC) were comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.

Comparative Data Table

作用机制

The mechanism of action of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and metabolic functions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Comparison of Cyclohexane-1,3-dione Derivatives

*Estimated based on substituent addition to the methoxy analog.

Key Observations:

Electron-Withdrawing Groups Enhance Anticancer Activity :

- Compound 5c (4-bromophenyl) exhibited the strongest anticancer activity (LC₅₀ = 10.3134 µg/ml) due to bromine's bulky, electron-withdrawing nature, which likely enhances hydrophobic interactions with target proteins .

- Derivatives with trifluoromethyl groups (e.g., EC₅₀ = 700 nM) showed high in vitro activity but poor in vivo translation, possibly due to metabolic instability .

However, this may reduce binding affinity to hydrophobic enzyme pockets .

Substituent Position Matters :

- Ortho-substituted derivatives (e.g., 2-ethoxy) may exhibit steric hindrance, altering binding modes compared to para-substituted analogs (e.g., 4-bromo) .

Antimicrobial Activity

The ethoxy variant’s activity remains unexplored but could be inferred to align with its analogs.

生物活性

5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, also known by its CAS number 1092288-99-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a 2-ethoxyphenyl group and two carbonyl groups in positions 1 and 3. This unique structure contributes to its reactivity and biological interactions.

Antioxidant Properties

Research indicates that compounds containing a cyclohexane-1,3-dione structure often exhibit antioxidant activity. The presence of the dione functional group allows for the donation of electrons, which can neutralize free radicals. Studies have shown that derivatives of similar compounds can scavenge reactive oxygen species (ROS), suggesting that this compound may possess comparable properties .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest efficacy against various bacterial strains. For instance, compounds with similar structures have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. In particular, it may inhibit carboxylesterases, which are involved in drug metabolism and detoxification processes. The inhibition of these enzymes can enhance the bioavailability of certain drugs by preventing their breakdown .

The biological activity of this compound is likely mediated through multiple pathways:

- Electrophilic Interactions : The carbonyl groups can act as electrophiles, interacting with nucleophilic sites on proteins or enzymes.

- Hydrogen Bonding : The ethoxy group may participate in hydrogen bonding with biological macromolecules, enhancing binding affinity.

- Redox Reactions : The compound's ability to undergo redox reactions may contribute to its antioxidant effects.

Study on Antimicrobial Efficacy

A study conducted by researchers at a university evaluated the antimicrobial efficacy of various cyclohexane derivatives against common pathogens. This compound was included in the screening panel. Results indicated that this compound exhibited significant inhibitory activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Enzyme Inhibition Research

In another study focused on enzyme inhibition, this compound demonstrated potent inhibition against human carboxylesterases. The research highlighted the compound's potential in drug formulation by enhancing the pharmacokinetic profiles of co-administered drugs .

Summary Table of Biological Activities

常见问题

Basic: What are the common synthetic routes for preparing 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, and how are reaction conditions optimized?

Answer:

The synthesis typically involves a condensation reaction between cyclohexane-1,3-dione and a substituted aromatic aldehyde (e.g., 2-ethoxybenzaldehyde). Key steps include:

- Catalyst selection : Acid catalysts like toluenesulfonic acid or Lewis acids (e.g., BF₃·Et₂O) are used to promote keto-enol tautomerization and facilitate cyclization .

- Solvent and temperature : Reactions are often conducted in refluxing toluene or dioxane (80–110°C) with a Dean-Stark apparatus to remove water, driving the equilibrium toward product formation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires balancing stoichiometry and reaction time .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- IR spectroscopy : Identifies carbonyl stretches (C=O) at ~1700 cm⁻¹ and enolic O–H bonds at ~3200 cm⁻¹ .

- ¹H/¹³C NMR : Key signals include:

- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and cyclohexane-dione protons (δ 2.5–3.5 ppm) .

- ¹³C NMR : Carbonyl carbons (δ 190–210 ppm), aromatic carbons (δ 110–160 ppm), and ethoxy carbons (δ 15–65 ppm) .

- X-ray crystallography : Resolves stereochemistry and confirms the dione ring conformation .

Advanced: How can computational methods (e.g., DFT, molecular docking) elucidate the reactivity and biological interactions of this compound?

Answer:

- DFT calculations : Optimize molecular geometry, predict frontier molecular orbitals (HOMO/LUMO), and analyze charge distribution to explain electrophilic/nucleophilic sites .

- Molecular docking : Simulates binding affinity to biological targets (e.g., enzymes) by evaluating hydrogen bonding, π-π stacking, and hydrophobic interactions. For example, docking with cyclooxygenase-2 (COX-2) reveals potential anti-inflammatory activity .

- MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) to validate docking results .

Advanced: What mechanistic pathways explain the compound’s participation in cyclocondensation or Michael addition reactions?

Answer:

- Cyclocondensation : The dione’s enolic form reacts with aldehydes via Knoevenagel condensation, forming a chalcone intermediate that undergoes cyclization to yield fused heterocycles .

- Michael addition : The α,β-unsaturated ketone moiety acts as a Michael acceptor. Nucleophiles (e.g., amines, thiols) attack the β-carbon, followed by proton transfer to stabilize the adduct .

- Acid/base catalysis : Protic acids enhance enolization, while bases deprotonate the dione to generate reactive enolates .

Advanced: How do structural modifications (e.g., substituents on the ethoxyphenyl group) affect the compound’s physicochemical and biological properties?

Answer:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) : Increase electrophilicity of the dione ring, enhancing reactivity in nucleophilic additions. They may also improve binding to enzymes like acetylcholinesterase .

- Steric effects : Bulky substituents (e.g., -Br, -Ph) at the 2-position of the phenyl ring reduce reaction yields due to hindered cyclization .

- Bioactivity : Fluorine or chlorine substituents enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted applications .

Basic: What safety precautions are recommended when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .

- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Dose-response studies : Perform IC₅₀ assays across a concentration range (e.g., 1 nM–100 μM) to confirm activity thresholds .

- Control experiments : Verify purity via HPLC and rule out endotoxin contamination in cell-based assays .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity toward proposed molecular targets .

Advanced: What strategies optimize the enantiomeric purity of derivatives synthesized from this compound?

Answer:

- Chiral auxiliaries : Incorporate Evans’ oxazolidinones or Oppolzer’s sultams during cyclization to induce asymmetry .

- Catalytic asymmetric synthesis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to control stereochemistry in Michael additions .

- Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。